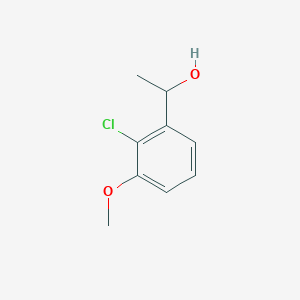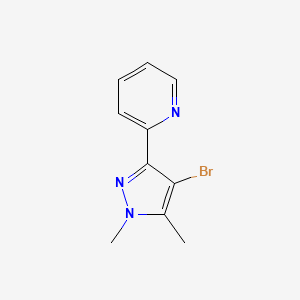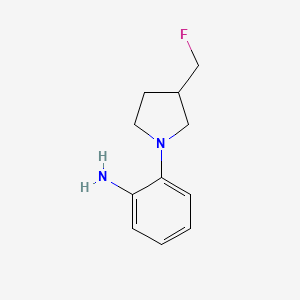
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline
説明
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline, also known as FMPA, is a synthetic chemical compound that is widely used in scientific research for its unique properties. It is a fluorinated analog of the naturally occurring compound pyrrolidine and has been used in many different applications, including as a catalyst in organic synthesis, as a reagent in peptide synthesis, and as a ligand for the formation of coordination complexes. FMPA has also been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other molecules in a specific and selective manner.
科学的研究の応用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline, is widely utilized in drug discovery due to its versatility and the ability to enhance the pharmacokinetic profile of pharmaceutical compounds . The presence of the fluoromethyl group can influence the biological activity and metabolic stability of the compound, making it a valuable scaffold for developing new medications with improved efficacy and safety profiles.
Selective Androgen Receptor Modulators (SARMs)
Compounds containing the pyrrolidine ring have been synthesized as SARMs, which are used to treat conditions like muscle wasting and osteoporosis . The structural optimization of these compounds, including the introduction of the fluoromethyl group, can lead to selective androgen receptor modulators with a better safety profile compared to traditional anabolic steroids.
Antiviral Agents
Derivatives of pyrrolidine have shown potential as antiviral agents. The modification of the pyrrolidine ring with various substituents, such as the fluoromethyl group, can result in compounds with inhibitory activity against a range of viruses, offering a pathway for the development of new antiviral drugs .
Anticancer Research
The pyrrolidine scaffold is also explored for its anticancer properties. The introduction of specific functional groups, including fluoromethyl, can lead to compounds with cytotoxic activity against cancer cells. This makes it a promising candidate for the synthesis of novel anticancer agents .
Antioxidant Development
Pyrrolidine derivatives have been associated with antioxidant properties. The incorporation of the fluoromethyl group into the pyrrolidine ring might enhance these properties, leading to the development of antioxidants that could protect cells from oxidative stress-related damage .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of enantioselective compounds, which are crucial in the pharmaceutical industry. The fluoromethyl group can influence the spatial orientation of substituents, affecting the binding mode to enantioselective proteins and thus the biological profile of drug candidates .
将来の方向性
While specific future directions for “2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline” are not provided in the search results, it’s known that indole derivatives, which include pyrrolidine derivatives, have diverse biological activities and immense potential to be explored for new therapeutic possibilities .
特性
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSVAYRPPWSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



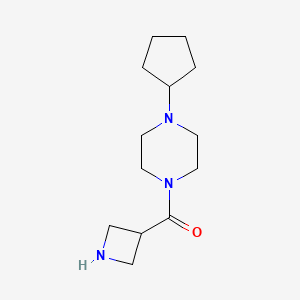
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)
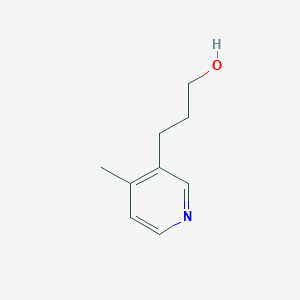



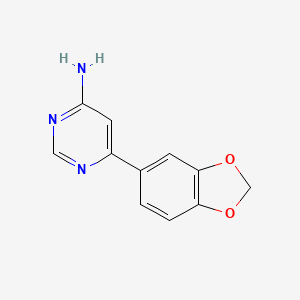
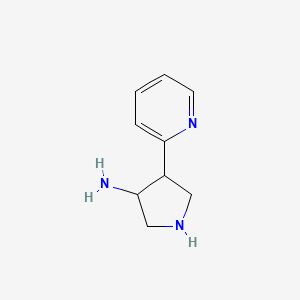
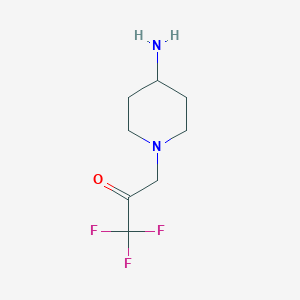


![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)
